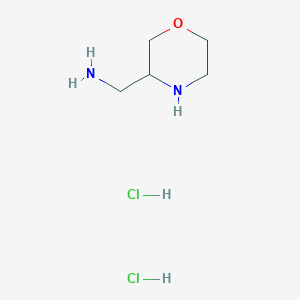

Morpholin-3-ylmethanamine dihydrochloride

Description

General Overview of Morpholine-Containing Compounds in Advanced Chemical Research

The morpholine (B109124) ring, a saturated heterocycle containing both an amine and an ether functional group, is a cornerstone in modern medicinal chemistry and advanced chemical research. atamanchemicals.comwikipedia.org It is often classified as a "privileged scaffold," a term designated for molecular frameworks that can provide ligands for diverse biological targets. nih.gov This privileged status stems from the unique physicochemical properties of the morpholine moiety. The presence of the ether oxygen atom withdraws electron density from the nitrogen, rendering it less basic than comparable cyclic amines like piperidine. wikipedia.org This reduced basicity (pKa of the conjugate acid is ~8.4) is advantageous in drug design, as it can improve oral bioavailability and reduce off-target effects associated with highly basic compounds. acs.org

Interactive Table: Physicochemical Properties of the Morpholine Ring

| Property | Value | Source |

| Chemical Formula | C₄H₉NO | irowater.com |

| Molecular Weight | 87.12 g/mol | irowater.com |

| Appearance | Colorless liquid | atamanchemicals.com |

| Odor | Weak, ammonia- or fish-like | wikipedia.org |

| Boiling Point | 128 °C | irowater.com |

| Melting Point | -4.9 °C | irowater.com |

| Solubility in Water | Miscible | wikipedia.org |

| pKa (of conjugate acid) | 8.36 | wikipedia.org |

Significance of Morpholin-3-ylmethanamine Dihydrochloride (B599025) as a Core Scaffold in Synthetic Chemistry

While extensive research specifically detailing the applications of Morpholin-3-ylmethanamine dihydrochloride is limited, the significance of its core structure as a C3-substituted morpholine building block is substantial in synthetic chemistry. C-functionalized morpholines are found in numerous natural products and biologically active compounds, making them valuable targets for synthesis. researchgate.net The structure of Morpholin-3-ylmethanamine, featuring a primary amine attached to a methyl group at the 3-position of the morpholine ring, presents a highly versatile and synthetically useful scaffold for several key reasons.

Firstly, the presence of a chiral center at the C3 position makes it a valuable building block for asymmetric synthesis. Enantiomerically pure chiral morpholines are excellent scaffolds for creating diversely substituted and stereochemically defined amino acids and amino alcohols. ru.nl The aminomethyl group provides a reactive handle—a primary amine—that can be readily modified through a vast range of chemical transformations. This includes amidation, alkylation, sulfonylation, and reductive amination, allowing for the systematic exploration of chemical space and the generation of large libraries of diverse compounds for drug discovery and material science.

Secondly, this scaffold serves as a peptidomimetic, a compound that mimics the structure of peptides. The constrained conformation of the morpholine ring can be used to create rigid structures that emulate the secondary structures of peptides, such as beta-turns. This is a crucial strategy in drug design to improve the metabolic stability and oral bioavailability of peptide-based drug candidates. The Trabocchi and Guarna research groups, for instance, have significantly contributed to the development of diversity-oriented synthesis (DOS) of constrained morpholine amino acids for such peptidomimetic applications. researchgate.net

Finally, the dihydrochloride salt form of the compound enhances its stability and solubility in aqueous media, making it easier to handle and utilize in various synthetic protocols. The combination of a stereocenter, a modifiable primary amine, and the favorable properties of the morpholine ring itself makes C3-aminomethyl morpholine derivatives powerful intermediates for constructing complex molecular architectures with potential applications in pharmaceuticals and agrochemicals. lifechemicals.com

Historical Perspectives on the Development and Utility of Morpholine Derivatives in Chemical Synthesis

The history of morpholine's utility in chemical synthesis began with its industrial availability. Morpholine was first produced on an industrial scale in the 1930s, initially finding applications as a solvent, corrosion inhibitor, and an intermediate for rubber chemicals due to its unique properties. atamanchemicals.com Its role in fine chemical synthesis, particularly for pharmaceuticals, evolved more gradually.

A significant milestone in the synthetic utility of morpholine derivatives was the development of methods to control their stereochemistry. The first synthesis of an enantiomerically pure C-substituted morpholine was reported in 1956, starting from L-ephedrine to produce the appetite suppressant phendimetrazine. ru.nl This demonstrated that the chiral pool—readily available enantiopure natural products—could be used to access stereochemically defined morpholine scaffolds, opening the door for their use in creating more complex and specific bioactive molecules. ru.nl

Throughout the latter half of the 20th century, the incorporation of the morpholine scaffold into pharmaceuticals became increasingly common, reflecting a growing appreciation for its ability to confer advantageous properties. This is evidenced by the introduction of several successful drugs across different therapeutic areas. The analeptic drug Doxapram was introduced in 1976, followed by the anorectic Phendimetrazine in 1979. nih.gov The development continued with the antidepressant Moclobemide in 1992 and the selective norepinephrine (B1679862) reuptake inhibitor Reboxetine in 1997. nih.gov The launch of the antiemetic Aprepitant in 2003 and the antibiotic Linezolid further solidified the status of the morpholine ring as a "privileged" structure in drug design. wikipedia.orgnih.gov This historical progression highlights the enduring and expanding role of morpholine derivatives, evolving from industrial chemicals to indispensable building blocks in the synthesis of complex and life-saving medicines.

Interactive Table: Timeline of Notable Morpholine-Containing Drugs

| Drug Name | Year of Introduction | Therapeutic Class | Source |

| Phendimetrazine | 1979 | Appetite Suppressant | nih.gov |

| Doxapram | 1976 | Respiratory Stimulant | nih.gov |

| Moclobemide | 1992 | Antidepressant | nih.gov |

| Reboxetine | 1997 | Antidepressant | nih.gov |

| Aprepitant | 2003 | Antiemetic | nih.gov |

| Linezolid | 2000 | Antibiotic | wikipedia.org |

| Gefitinib | 2003 | Anticancer | wikipedia.org |

Properties

IUPAC Name |

morpholin-3-ylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.2ClH/c6-3-5-4-8-2-1-7-5;;/h5,7H,1-4,6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUJWBSQVRSEJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157076-33-9 | |

| Record name | morpholin-3-ylmethanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Considerations and Asymmetric Synthesis

Chiral Morpholine (B109124) Scaffolds in Asymmetric Synthesis

Enantioselective Synthesis of Chiral Morpholin-3-ylmethanamine Dihydrochloride (B599025)

The direct enantioselective synthesis of 3-substituted morpholines, such as Morpholin-3-ylmethanamine, can be effectively achieved through a one-pot, two-step catalytic sequence involving hydroamination followed by asymmetric transfer hydrogenation. nih.govorganic-chemistry.org This strategy begins with a suitably designed ether-containing aminoalkyne substrate.

The initial step is an intramolecular hydroamination catalyzed by a titanium complex, such as a commercially available bis(amidate)bis(amido)Ti catalyst, which facilitates the cyclization of the aminoalkyne into a cyclic imine intermediate. nih.govorganic-chemistry.orgnih.gov This imine is then reduced in the second step without isolation. The stereocenter at the C-3 position is installed during the asymmetric transfer hydrogenation of this cyclic imine, using a well-defined chiral catalyst. This tandem approach is highly efficient for producing chiral 3-substituted morpholines with excellent enantiomeric excess (>95% ee). nih.gov

Asymmetric Hydrogenation of Unsaturated Morpholine Derivatives

A powerful and atom-economical method for creating chiral centers in the morpholine ring is the asymmetric hydrogenation of an unsaturated precursor, specifically a dehydromorpholine. researchgate.net This "after cyclization" approach involves synthesizing an achiral unsaturated morpholine ring and then introducing the chirality through a stereoselective reduction of the double bond. semanticscholar.orgnih.gov

For the synthesis of a 3-substituted chiral morpholine, this process would involve the hydrogenation of a 3-substituted dehydromorpholine. Research has shown that rhodium complexes bearing chiral bisphosphine ligands with a large bite angle are highly effective for this transformation. nih.govrsc.org While initial studies on 3-substituted endocyclic dehydromorpholines yielded modest enantioselectivity (around 73% ee), the strategy has been highly successful for 2-substituted dehydromorpholines, achieving quantitative yields and excellent enantioselectivities (up to 99% ee). nih.gov These findings underscore the potential of this method, though optimization is required for 3-substituted systems. The success with 2-substituted systems suggests that careful selection of the chiral ligand and reaction conditions is paramount for achieving high stereocontrol at the C-3 position. semanticscholar.org

Role of Chiral Auxiliaries and Catalysts in Morpholin-3-ylmethanamine Dihydrochloride Synthesis

The choice of catalyst or the use of a chiral auxiliary is fundamental to dictating the stereochemical outcome of the synthesis. These external sources of chirality guide the formation of the desired enantiomer.

Application of Chiral Catalysts in Stereoselective Transformations

Chiral transition-metal catalysts are central to many modern asymmetric syntheses of morpholines. In the tandem hydroamination/asymmetric transfer hydrogenation sequence, the Noyori-Ikariya catalyst, specifically RuCl(S,S)-Ts-DPEN, is a highly effective choice for the reduction of the cyclic imine intermediate. nih.gov The high enantioselectivity is attributed to hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the ligand of the ruthenium catalyst, which directs the hydride transfer to one specific face of the imine. nih.govnih.govrsc.org

For the asymmetric hydrogenation of dehydromorpholines, chiral bisphosphine-rhodium complexes are the catalysts of choice. nih.govrsc.org The specific structure of the chiral phosphine (B1218219) ligand creates a chiral environment around the metal center, forcing the substrate to coordinate in a specific orientation before the hydrogen is delivered, thus leading to a highly enantioenriched product.

| Catalytic System | Reaction Type | Key Feature | Typical Enantiomeric Excess (ee) |

| Ti(amidate)₂ (amido)₂ + RuCl[(S,S)-Ts-DPEN] | Tandem Hydroamination / Asymmetric Transfer Hydrogenation | One-pot synthesis from aminoalkyne | >95% |

| Rh-Bisphosphine Complex (e.g., SKP-Rh) | Asymmetric Hydrogenation | Reduction of unsaturated morpholine precursor | Up to 99% (for 2-substituted) |

| Imine Reductase (IRED) | Biocatalytic Asymmetric Reduction | Enzymatic reduction of imine intermediate | High ee (>99%) |

Chiral Pool and Resolution Approaches for Enantiomeric Purity

An alternative to asymmetric catalysis is the use of the "chiral pool," which involves starting the synthesis from a readily available, inexpensive, and enantiomerically pure natural product. wikipedia.org Chiral 1,2-amino alcohols, which can be derived from natural amino acids like L-phenylalanine, are excellent starting materials for constructing chiral morpholine scaffolds. nih.govnih.govnih.gov In this approach, the stereocenter from the starting material is carried through the synthetic sequence and incorporated into the final morpholine ring, thus defining its absolute stereochemistry. banglajol.info For example, a multi-step synthesis starting from an enantiopure amino alcohol can yield cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov

Another classical, though often less efficient, method is chiral resolution. This process involves synthesizing the Morpholin-3-ylmethanamine as a racemic mixture (an equal mixture of both enantiomers) and then separating them. The separation is typically achieved by reacting the racemic amine with a chiral resolving agent, such as an enantiomerically pure acid (e.g., tartaric acid or mandelic acid). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. After separation, the pure diastereomeric salt is treated with a base to liberate the desired pure enantiomer of the morpholine.

Control of Diastereoselectivity in Morpholine Ring Construction

When synthesizing morpholines with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). The spatial arrangement of substituents on the morpholine ring is dictated by the reaction mechanism and thermodynamic stability of the transition states and intermediates. nih.gov

For instance, in palladium-catalyzed carboamination reactions to form cis-3,5-disubstituted morpholines, the observed stereochemistry is consistent with a reaction pathway that proceeds through a boat-like transition state to avoid unfavorable steric interactions. nih.gov In other ring-forming cascade reactions, the diastereoselectivity can be influenced by the choice of base and solvent. nih.gov The final arrangement of substituents is often a result of avoiding steric clashes, such as pseudo A¹,³ strain (a destabilizing interaction between substituents on a six-membered ring), and favoring stabilizing stereoelectronic effects like the anomeric effect. nih.gov These principles are crucial for designing syntheses that yield a single, desired diastereomer of a polysubstituted morpholine.

Chemical Reactivity and Derivatization Strategies

Amine Reactivity of the Morpholin-3-ylmethanamine Dihydrochloride (B599025) Moiety

The exocyclic primary amine of morpholin-3-ylmethanamine is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation and Sulfonylation Reactions

The primary amine readily undergoes acylation and sulfonylation reactions, classic transformations for the formation of amides and sulfonamides, respectively. These reactions are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base affords the corresponding N-acylated derivatives. The choice of base is crucial to neutralize the hydrogen chloride generated during the reaction, thereby driving the equilibrium towards product formation. A variety of acyl groups, including aliphatic, aromatic, and heterocyclic moieties, can be introduced, leading to a diverse library of amide derivatives.

Sulfonylation: Similarly, sulfonylation is achieved by treating the primary amine with sulfonyl chlorides in a basic medium. This reaction provides access to a range of sulfonamides, which are prominent pharmacophores in numerous therapeutic agents. The stability of the resulting sulfonamide bond makes it an attractive linkage in drug design.

| Reagent Class | Functional Group Introduced | Typical Reaction Conditions |

| Acyl Halides (e.g., Acetyl chloride) | Acyl (e.g., Acetyl) | Amine, Base (e.g., Triethylamine), Aprotic Solvent (e.g., Dichloromethane) |

| Acid Anhydrides (e.g., Acetic anhydride) | Acyl (e.g., Acetyl) | Amine, optional Base, Aprotic Solvent |

| Sulfonyl Halides (e.g., Benzenesulfonyl chloride) | Sulfonyl (e.g., Benzenesulfonyl) | Amine, Base (e.g., Pyridine), Aprotic Solvent |

Cross-Coupling Reactions for C-N and C-C Bond Formation

Modern cross-coupling methodologies have significantly expanded the toolkit for derivatizing primary amines, enabling the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with high efficiency and selectivity.

C-N Bond Formation: Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the arylation or heteroarylation of the primary amine of morpholin-3-ylmethanamine. researchgate.net This reaction involves the coupling of the amine with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This strategy allows for the direct installation of aromatic and heteroaromatic systems, which are prevalent in biologically active molecules.

C-C Bond Formation: While direct C-C bond formation from a primary amine is less common, derivatization of the amine to a suitable functional group can enable subsequent cross-coupling reactions. For instance, conversion of the amine to a halide or triflate would allow for participation in Suzuki, Heck, or Sonogashira coupling reactions, thereby introducing alkyl, vinyl, or alkynyl substituents. The Suzuki reaction, which couples an organoboron species with a halide, is a widely used method for constructing biaryl linkages. nih.govnih.gov The Heck reaction facilitates the coupling of an unsaturated halide with an alkene. sigmaaldrich.comresearchgate.net

| Cross-Coupling Reaction | Bond Formed | Key Components |

| Buchwald-Hartwig Amination | C-N | Pd catalyst, Phosphine ligand, Base, Aryl/Heteroaryl halide |

| Suzuki Coupling | C-C | Pd catalyst, Base, Organoboron reagent, Organic halide/triflate |

| Heck Reaction | C-C | Pd catalyst, Base, Alkene, Organic halide/triflate |

Transformations Involving the Morpholine (B109124) Heterocycle

The morpholine ring itself can be the target of chemical transformations, offering pathways to novel heterocyclic structures and further functionalization.

Ring-Opening and Ring-Expansion Reactions

Under specific conditions, the morpholine ring can undergo cleavage or expansion, leading to the formation of different heterocyclic systems.

Ring-Opening: Oxidative cleavage of the carbon-carbon bonds within the morpholine ring can be achieved using strong oxidizing agents or through photoredox catalysis. For example, visible light-promoted oxidative cleavage of C(sp³)–C(sp³) bonds in morpholine derivatives has been reported, offering a mild approach to ring-opened products. The reaction of morpholinyl radicals with molecular oxygen can also lead to ring-opening pathways.

Ring-Expansion: While less common, ring-expansion reactions can potentially transform the six-membered morpholine ring into larger seven-membered heterocycles like 1,4-oxazepanes. Such transformations often require specific substrates and reaction conditions, for instance, through dearomative ring expansion of related aromatic heterocycles.

Functionalization at Different Positions of the Morpholine Ring

Selective introduction of substituents at various positions of the morpholine ring (C-2, C-5, and C-6) can be achieved through various synthetic strategies, although direct functionalization of the unsubstituted positions of morpholin-3-ylmethanamine can be challenging.

Functionalization at C-2: The position alpha to the oxygen atom (C-2) is a potential site for functionalization. Methods for the enantioselective synthesis of C-2 functionalized morpholines have been developed, often starting from chiral precursors. Direct C-H functionalization at this position can be challenging but may be achievable using advanced catalytic methods.

Functionalization at C-5 and C-6: The carbon atoms adjacent to the nitrogen (C-5) and oxygen (C-6) are also targets for derivatization. The synthesis of substituted morpholines often involves the cyclization of appropriately functionalized amino alcohols, which allows for the introduction of substituents at these positions from the outset.

N-Functionalization: The secondary amine within the morpholine ring (N-4) is another reactive site. While in morpholin-3-ylmethanamine this nitrogen is already part of the ring, in related synthetic strategies, N-functionalization is a common step to introduce a wide range of substituents.

Advanced Derivatization Techniques

Beyond classical synthetic methods, advanced techniques are emerging for the derivatization of morpholine-containing compounds, offering novel avenues for creating molecular diversity.

Biocatalysis: The use of enzymes as catalysts offers a green and highly selective approach to chemical transformations. Biocatalytic methods are being explored for the modification of morpholine scaffolds, including ring-opening polymerizations of morpholinones to produce functionalized polyesters.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. acs.org This technology has been applied to the α-amino C-H arylation of morpholines, providing a direct method for functionalization. Photobioredox catalysis, which combines light-driven flavin reduction with enzymatic transformations, has also been shown to be effective for reactions involving morpholine derivatives, even under aerobic conditions. researchgate.nettuwien.ac.at

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. syrris.com This technology is increasingly being adopted for the synthesis and derivatization of pharmaceutical intermediates, including those containing a morpholine core. Chemical derivatization in flow analysis allows for highly reproducible and controlled reactions, which can be advantageous for library synthesis and optimization studies. nih.govnih.gov

| Technique | Description | Potential Application for Morpholin-3-ylmethanamine |

| Biocatalysis | Use of enzymes for selective chemical transformations. | Enantioselective modifications of the amine or ring. |

| Photoredox Catalysis | Use of visible light to initiate radical-based reactions. | Direct C-H functionalization of the morpholine ring. |

| Flow Chemistry | Performing reactions in a continuous stream. | Automated and scalable synthesis of derivatives. |

Mitsunobu Reactions for Ether Linkages

The Mitsunobu reaction is a powerful method in organic synthesis for the conversion of primary and secondary alcohols into a variety of functional groups, including esters, phenyl ethers, and thioethers, with a characteristic inversion of stereochemistry at the alcohol's carbon center. wikipedia.orgmissouri.eduorganic-chemistry.org This reaction facilitates the formation of C-O bonds under mild conditions.

The core of the reaction involves an alcohol, a nucleophile (typically with a pKa of less than 15), a reducing agent such as triphenylphosphine (PPh₃), and an oxidizing agent like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgresearchgate.net The triphenylphosphine and the azodicarboxylate combine to form a phosphonium intermediate that activates the alcohol's hydroxyl group, turning it into a good leaving group. missouri.edu This allows for substitution by the nucleophile in a classic Sₙ2 fashion. wikipedia.org

For the purpose of creating ether linkages with a morpholin-3-ylmethanamine core, a precursor alcohol such as (morpholin-3-yl)methanol would be the required starting material. In this scenario, the hydroxyl group of (morpholin-3-yl)methanol is activated and subsequently displaced by a phenolic nucleophile to form the desired aryl ether. A typical protocol involves dissolving the alcohol, the phenol, and triphenylphosphine in a suitable solvent like tetrahydrofuran (THF), cooling the mixture, and then slowly adding the azodicarboxylate. wikipedia.orgorganic-synthesis.com

The table below illustrates potential derivatizations using this method.

| Starting Alcohol | Phenolic Nucleophile | Key Reagents | Resulting Ether Product |

|---|---|---|---|

| (morpholin-3-yl)methanol | Phenol | PPh₃, DIAD | 3-((Phenoxymethyl)methyl)morpholine |

| (morpholin-3-yl)methanol | 4-Nitrophenol | PPh₃, DEAD | 3-(((4-Nitrophenoxy)methyl)methyl)morpholine |

| (morpholin-3-yl)methanol | 2-Chlorophenol | PPh₃, DIAD | 3-(((2-Chlorophenoxy)methyl)methyl)morpholine |

| (morpholin-3-yl)methanol | 4-Methoxyphenol | PPh₃, DEAD | 3-(((4-Methoxyphenoxy)methyl)methyl)morpholine |

Carbonylation Reactions Utilizing Triphosgene and Related Reagents

Triphosgene, or bis(trichloromethyl) carbonate, is a stable and crystalline solid that serves as a safer and more manageable substitute for the highly toxic phosgene gas in various carbonylation reactions. guidechem.comnih.gov It is a versatile reagent for synthesizing a wide array of compounds, including isocyanates, ureas, and carbamates, from primary amines. nih.govnih.gov

The reaction of a primary amine, such as that in morpholin-3-ylmethanamine (used as the free base), with triphosgene in the presence of a non-nucleophilic base like triethylamine leads to the formation of a highly reactive isocyanate intermediate. nih.govmdpi.com This intermediate is generally not isolated but is trapped in situ with a suitable nucleophile to yield the final stable product. nih.gov

This two-step, one-pot procedure is a common strategy for producing unsymmetrical ureas and carbamates. guidechem.com

Urea Formation : If the isocyanate intermediate is reacted with a primary or secondary amine, an N,N'-disubstituted urea derivative is formed. nih.govcommonorganicchemistry.com

Carbamate Formation : If the isocyanate is trapped with an alcohol or a phenol, the corresponding carbamate is produced. nih.gov

This derivatization strategy allows for the introduction of a wide range of substituents onto the morpholin-3-ylmethanamine scaffold.

The table below provides examples of derivatives that can be synthesized from morpholin-3-ylmethanamine using triphosgene-mediated carbonylation.

| Starting Amine | Nucleophile for Trapping | Key Reagents | Resulting Product | Product Class |

|---|---|---|---|---|

| morpholin-3-ylmethanamine | Aniline | Triphosgene, Et₃N | 1-(morpholin-3-ylmethyl)-3-phenylurea | Urea |

| morpholin-3-ylmethanamine | Benzylamine | Triphosgene, Et₃N | 1-Benzyl-3-(morpholin-3-ylmethyl)urea | Urea |

| morpholin-3-ylmethanamine | Ethanol | Triphosgene, Et₃N | Ethyl (morpholin-3-ylmethyl)carbamate | Carbamate |

| morpholin-3-ylmethanamine | Phenol | Triphosgene, Et₃N | Phenyl (morpholin-3-ylmethyl)carbamate | Carbamate |

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For Morpholin-3-ylmethanamine dihydrochloride (B599025), NMR analysis in a suitable deuterated solvent (like D₂O or DMSO-d₆) confirms the presence and connectivity of the morpholine (B109124) ring and the aminomethyl substituent.

The ¹H NMR spectrum of Morpholin-3-ylmethanamine dihydrochloride is expected to display distinct signals corresponding to each unique proton environment in the molecule. The dihydrochloride form means that both the morpholine nitrogen and the primary amine nitrogen are protonated, existing as ammonium (B1175870) ions.

The key proton environments are:

Morpholine Ring Protons: The protons on the morpholine ring (at positions C2, C3, C5, and C6) would appear as a series of complex multiplets. The protons adjacent to the oxygen atom (C2 and C6) are expected to be shifted downfield compared to those adjacent to the nitrogen atom (C5).

Methine Proton (C3-H): The single proton at the C3 position, being attached to a carbon that holds the aminomethyl group, would present a unique signal. Its multiplicity would be determined by coupling to the adjacent protons on C2.

Methylene Protons (-CH₂-NH₃⁺): The two protons of the aminomethyl group would appear as a signal whose chemical shift is influenced by the adjacent C3 proton and the positively charged ammonium group.

Ammonium Protons (-NH₂⁺- and -NH₃⁺): The protons on the two nitrogen atoms would appear as broad signals that may exchange with solvent protons, particularly in D₂O.

Table 1: Predicted ¹H NMR Signal Assignments for this compound

| Proton Group | Predicted Chemical Shift (ppm) Range | Predicted Multiplicity |

|---|---|---|

| -NH₂⁺- (ring) | Broad, variable | Singlet (broad) |

| -NH₃⁺ (side-chain) | Broad, variable | Singlet (broad) |

| C2-H₂, C6-H₂ (O-CH₂) | 3.5 - 4.0 | Multiplet |

| C5-H₂ (N-CH₂) | 3.0 - 3.5 | Multiplet |

| C3-H | 3.0 - 3.4 | Multiplet |

Note: Predicted values are based on general principles and data from similar morpholine structures.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For the structurally symmetric this compound, five distinct carbon signals are expected, corresponding to the five carbon atoms in the structure.

The expected signals are:

C2 and C6: These carbons are adjacent to the oxygen atom and are expected to be the most downfield signals in the aliphatic region.

C5: This carbon is adjacent to the ring nitrogen.

C3: This carbon is bonded to the methanamine substituent.

C7 (Methylene Carbon): The carbon of the -CH₂-NH₃⁺ group.

Based on data for morpholine hydrochloride, where the ring carbons appear at approximately 43.1 and 65.9 ppm, the introduction of the substituent at C3 would further differentiate the signals. spectrabase.com

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) Range |

|---|---|

| C2, C6 | 65 - 75 |

| C5 | 45 - 55 |

| C3 | 40 - 50 |

Note: Predicted values are based on general principles and data from similar morpholine structures. spectrabase.comchemicalbook.com

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling relationships. It would show correlations between the C3 proton and its neighbors on the C2 position, as well as between the C3 proton and the methylene protons of the aminomethyl group. It would also map the connectivity of the protons around the morpholine ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments establish correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon signal based on the previously assigned proton signals.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion of the free base (Morpholin-3-ylmethanamine) would be observed.

The molecular formula of the free base is C₅H₁₂N₂O, with a corresponding monoisotopic mass of approximately 116.09 Da. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be detected at an m/z (mass-to-charge ratio) of approximately 117.10.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

Under fragmentation conditions (MS/MS), characteristic cleavage patterns would emerge. Expected fragmentation pathways for the [M+H]⁺ ion would include:

Loss of the aminomethyl group (-CH₂NH₂) as a radical, or ammonia (NH₃) after rearrangement.

Cleavage of the morpholine ring, leading to characteristic fragments resulting from the loss of ethylene oxide or other small neutral molecules.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes of chemical bonds. For this compound, the key expected absorption bands would include:

N-H Stretching: Broad and strong absorptions in the range of 3200-2800 cm⁻¹ are characteristic of the ammonium salts (-NH₂⁺- and -NH₃⁺).

C-H Stretching: Absorptions just below 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the CH₂ groups.

N-H Bending: A band around 1600-1500 cm⁻¹ corresponding to the bending vibration of the N-H bonds in the ammonium groups.

C-O-C Stretching: A strong, characteristic band, typically in the 1150-1050 cm⁻¹ region, indicating the ether linkage within the morpholine ring.

C-N Stretching: Vibrations for the C-N bonds would appear in the fingerprint region (1250-1020 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. The technique is most sensitive for molecules containing chromophores, such as conjugated π-systems or aromatic rings. This compound is an aliphatic compound lacking significant chromophores. Therefore, it is not expected to show any significant absorption in the near-UV or visible range (200-800 nm).

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction, specifically single-crystal X-ray crystallography, is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide definitive information on:

Molecular Conformation: It would confirm the exact conformation of the morpholine ring, which is expected to adopt a stable chair conformation. mdpi.com

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule would be obtained.

Stereochemistry: The relative stereochemistry of the aminomethyl group at the C3 position would be unequivocally determined.

Crystal Packing: The analysis would reveal how the molecules and the chloride counter-ions are arranged in the crystal lattice, including details of intermolecular interactions like hydrogen bonding between the ammonium groups and the chloride ions.

While experimental data for this specific compound is not widely published, the application of these standard analytical techniques would be essential for its full structural verification.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Geometry Optimization

Molecular modeling is the cornerstone of computational chemistry, aiming to determine the most stable arrangement of atoms in a molecule—its optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds lumenlearning.comchemistrysteps.com. For a flexible molecule like Morpholin-3-ylmethanamine, which contains a morpholine (B109124) ring and a side chain, numerous conformations are possible. The morpholine ring itself typically adopts a stable chair conformation acs.org.

Force field-based methods, a type of molecular mechanics (MM), are often the first step in exploring the conformational landscape. These methods use a set of classical mechanics equations and parameters to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating bonds and calculating the corresponding energy, a conformational search can identify low-energy structures.

For Morpholin-3-ylmethanamine, the key degrees of freedom for conformational analysis would include:

The chair conformation of the morpholine ring.

The orientation of the aminomethyl side chain at the C3 position (axial vs. equatorial).

Rotation around the C-C and C-N bonds of the side chain.

The relative stability of conformers is determined by factors like steric hindrance and intramolecular interactions lumenlearning.comfiveable.me. It is generally expected that the conformer with the bulky aminomethyl group in the equatorial position of the chair-form morpholine ring would be more stable to minimize steric strain lumenlearning.com.

Table 1: Key Torsional Angles for Conformational Analysis of Morpholin-3-ylmethanamine This table is illustrative of the parameters that would be investigated in a force-field based conformational analysis.

| Dihedral Angle | Description | Expected Low-Energy Values |

|---|---|---|

| C2-N4-C5-C6 | Morpholine ring pucker | ~ ±60° (Chair conformation) |

| N4-C3-C7-N8 | Side chain orientation | ~ 60°, 180°, -60° (Staggered) |

| C2-C3-C7-N8 | Side chain attachment | Defines axial/equatorial position |

Following force-field analysis, more accurate quantum chemical methods are employed to refine the geometry and calculate electronic properties. Density Functional Theory (DFT) is a widely used method in computational chemistry that balances accuracy and computational cost nih.gov. DFT calculates the electronic energy of a molecule based on its electron density, providing detailed information about its structure and bonding nih.govmdpi.com.

For Morpholin-3-ylmethanamine dihydrochloride (B599025), DFT calculations, often using a functional like B3LYP and a suitable basis set (e.g., 6-31G*), would be performed on the most stable conformers identified by molecular mechanics researchgate.netmdpi.com. This geometry optimization provides precise bond lengths, bond angles, and dihedral angles for the molecule in its ground electronic state. The presence of two hydrochloride components would also be included in the calculation to accurately model the protonated state of the amine groups.

Analysis of Electronic Properties and Molecular Orbitals

DFT calculations also yield a wealth of information about the electronic nature of the molecule, which is crucial for understanding its reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character) e3s-conferences.org.

HOMO: For a molecule like Morpholin-3-ylmethanamine, the HOMO is expected to be localized primarily on the nitrogen atoms, which have lone pairs of electrons.

LUMO: The LUMO is likely to be distributed across the molecule, representing regions that can accept electron density.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more easily excitable and more chemically reactive.

Table 2: Hypothetical Frontier Orbital Energies for Morpholin-3-ylmethanamine This table illustrates the type of data obtained from DFT calculations. The values are not based on actual computations for this specific molecule.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.5 | Electron-rich regions (e.g., Nitrogen atoms) |

| LUMO | -0.5 | Electron-deficient regions |

| Energy Gap (ΔE) | 8.0 | Indicator of chemical reactivity and stability |

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions of positive and negative potential.

Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. In Morpholin-3-ylmethanamine, these areas would be concentrated around the electronegative oxygen and nitrogen atoms.

Positive Potential (Blue): These regions are electron-poor and are susceptible to nucleophilic attack. In the protonated dihydrochloride form, the areas around the -NH2+- and -NH+- groups would be strongly positive.

The MEP surface provides insights into how the molecule will interact with other molecules, such as biological receptors or other chemical reagents.

Reaction Mechanism Studies and Transition State Analysis

While not broadly documented for this specific compound, computational methods can be employed to study potential reaction mechanisms. If Morpholin-3-ylmethanamine were to participate in a chemical reaction, DFT could be used to model the entire reaction pathway.

This involves:

Optimizing the geometries of the reactants, products, and any intermediates.

Locating the transition state (TS) , which is the highest energy point along the reaction coordinate. The TS is a saddle point on the potential energy surface.

Calculating the activation energy , which is the energy difference between the reactants and the transition state.

These calculations can determine the feasibility of a proposed reaction mechanism and predict reaction rates, providing a level of detail that is often difficult to obtain experimentally.

Based on a comprehensive search, there is currently no publicly available scientific literature detailing the specific computational chemistry and theoretical investigations for the compound "Morpholin-3-ylmethanamine dihydrochloride" as requested in the provided outline.

While the methodologies outlined—such as the computational elucidation of reaction pathways, kinetic and thermodynamic studies, Principal Moments of Inertia (PMI) analysis, and conformational landscape exploration—are established techniques in computational chemistry, their specific application to this compound has not been documented in the accessible resources.

General principles for these analytical methods are well-documented for other molecules, including the parent morpholine structure and its derivatives. For instance, computational methods like Density Functional Theory (DFT) are frequently used to elucidate reaction mechanisms and predict the energetic feasibility of different pathways for a wide range of chemical reactions. mdpi.com Similarly, studies often differentiate between kinetic and thermodynamic control to understand product distributions in reactions involving related heterocyclic compounds. researchgate.netillinois.edu

Furthermore, techniques like Principal Moments of Inertia (PMI) analysis are standard for quantifying and visualizing molecular shape and diversity in chemical libraries researchgate.netresearchgate.net, and conformational analysis is routinely performed to understand the spatial arrangement and energy landscapes of molecules like morpholine. researchgate.net

However, without specific research focused on this compound, it is not possible to provide the detailed findings, data tables, and in-depth analysis required by the article's outline. The generation of scientifically accurate content for the requested sections and subsections is contingent on the existence of such dedicated studies.

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification protocols for Morpholin-3-ylmethanamine dihydrochloride?

- Methodology :

- Synthesis : Use a multi-step approach involving morpholine ring functionalization. For example, react morpholine derivatives with appropriate alkylating agents under anhydrous conditions (e.g., chloroethylamine in ethanol), followed by hydrochlorination with HCl gas to yield the dihydrochloride salt .

- Purification : Perform recrystallization using polar solvents (e.g., ethanol/water mixtures) to enhance purity. Monitor by thin-layer chromatography (TLC) and confirm via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

- Key Parameters :

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Alkylation | Chloroethylamine, K₂CO₃ | Ethanol | 60°C | ~65 |

| Hydrochlorination | HCl gas | Diethyl ether | 0°C | >90 |

Q. Which analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodology :

- GC-FID : Optimize column selection (e.g., DB-5MS) and temperature programming to resolve the compound from interferents. Validate with spiked soil or biological samples .

- HPLC-UV : Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA). Detection at 210 nm provides sensitivity ≥0.1 µg/mL .

- Validation Criteria : Include linearity (R² >0.99), recovery (>95%), and precision (RSD <5%).

Q. How does the dihydrochloride form influence solubility and stability in aqueous solutions?

- Methodology :

- Solubility : Conduct phase-solubility studies in buffers (pH 1–10). The dihydrochloride form enhances water solubility (>200 mg/mL at pH 3–5) due to ionic interactions .

- Stability : Perform accelerated stability testing (40°C/75% RH for 6 months). Monitor degradation via HPLC; degradation <2% under refrigerated (4°C) storage .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Use nitrile gloves, sealed goggles, and fume hoods to avoid inhalation or dermal contact. Store in airtight containers at 4°C, away from oxidizers .

- First Aid : For spills, neutralize with sodium bicarbonate and dispose as hazardous waste .

Advanced Research Questions

Q. How to design experiments to assess the compound’s biological activity in cellular models?

- Methodology :

- Dose-Response : Test concentrations (1 nM–100 µM) in cell viability assays (e.g., MTT). Include positive controls (e.g., cisplatin) and negative controls (vehicle-only) .

- Mechanistic Studies : Use fluorescent probes (e.g., Ca²⁺ indicators) to evaluate intracellular signaling changes. Validate with siRNA knockdown of target receptors .

- Data Interpretation : EC₅₀/IC₅₀ values should align with receptor binding affinity (e.g., via SPR analysis).

Q. How to resolve contradictions between in vitro cytotoxicity and in vivo efficacy data?

- Methodology :

- Pharmacokinetics : Compare compound stability in serum vs. buffer. Use LC-MS/MS to measure bioavailability and metabolite formation in animal models .

- Tissue Penetration : Employ radiolabeled analogs (³H or ¹⁴C) to quantify distribution in target organs .

- Case Study : Octenidine dihydrochloride showed in vitro fibroblast toxicity but no in vivo wound-healing interference, attributed to rapid tissue binding and clearance .

Q. What strategies identify biomolecular targets of this compound?

- Methodology :

- Pull-Down Assays : Immobilize the compound on sepharose beads. Incubate with cell lysates; identify bound proteins via SDS-PAGE and mass spectrometry .

- Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding sites on enzymes or GPCRs. Validate with mutagenesis studies .

Q. How to evaluate environmental degradation pathways of this compound?

- Methodology :

- Soil Microcosms : Incubate radiolabeled compound with soil samples. Extract metabolites at intervals (0–30 days) and analyze via GC-MS or HPLC .

- Degradation Products : Identify intermediates (e.g., morpholine derivatives) and assess ecotoxicity using algal or Daphnia magna bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.